Vadimezan sodium

Description

Vadimezan sodium (5,6-dimethylxanthenone-4-acetic acid, DMXAA) is a small-molecule vascular disrupting agent (VDA) and stimulator of interferon genes (STING) agonist. It exhibits dual mechanisms of action:

- Vascular Disruption: Vadimezan selectively targets tumor vasculature, inducing irreversible endothelial cell apoptosis, blood flow cessation, and hemorrhagic necrosis in established tumors . Unlike normal vasculature, tumor vessels exhibit structural abnormalities, making them more susceptible to VDAs. Studies confirm that Vadimezan spares normal tissues (e.g., skin vasculature remains intact post-treatment) .

- Immunomodulation: As a STING agonist, Vadimezan activates the STING-TBK1-IRF3 pathway, inducing type I interferons (IFN-α/β) and pro-inflammatory cytokines (e.g., TNF-α). This enhances antitumor immunity by recruiting CD8+ T cells and synergizing with immune checkpoint inhibitors .

Pharmacologically, Vadimezan is a competitive inhibitor of DT-diaphorase (Ki = 20 μM, IC50 = 62.5 μM in cell-free assays) and suppresses viral replication by upregulating NF-κB signaling .

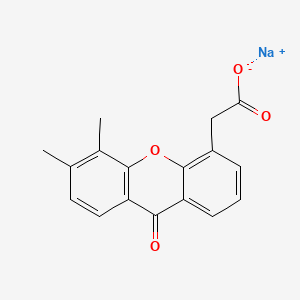

Structure

3D Structure of Parent

Properties

CAS No. |

129095-08-5 |

|---|---|

Molecular Formula |

C17H13NaO4 |

Molecular Weight |

304.27 g/mol |

IUPAC Name |

sodium;2-(5,6-dimethyl-9-oxoxanthen-4-yl)acetate |

InChI |

InChI=1S/C17H14O4.Na/c1-9-6-7-13-15(20)12-5-3-4-11(8-14(18)19)17(12)21-16(13)10(9)2;/h3-7H,8H2,1-2H3,(H,18,19);/q;+1/p-1 |

InChI Key |

CUHSZPRXKQDLCJ-UHFFFAOYSA-M |

SMILES |

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC(=C3O2)CC(=O)[O-])C.[Na+] |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC(=C3O2)CC(=O)[O-])C.[Na+] |

Origin of Product |

United States |

Scientific Research Applications

Combination with Photodynamic Therapy (PDT)

Vadimezan has been studied extensively in conjunction with PDT, particularly using aminolevulinic acid (ALA) as a photosensitizer. Research indicates that the combination significantly enhances antitumor responses compared to either treatment alone. Key findings include:

- Enhanced Blood Flow Reduction : Studies have shown a rapid decrease in tumor blood flow when vadimezan is applied topically before ALA-PDT, leading to improved treatment outcomes .

- Tumor Weight Reduction : In murine models, tumors treated with both vadimezan and ALA-PDT exhibited significantly reduced weights compared to those treated with ALA-PDT or vadimezan alone .

- Vascular Damage : CD31 immunostaining confirmed that vadimezan causes substantial damage to tumor blood vessels without affecting normal tissue .

Monotherapy and Other Combinations

Vadimezan is also under investigation as a monotherapy and in combination with other chemotherapeutic agents:

- Phase III Clinical Trials : Vadimezan is currently being evaluated in Phase III trials for non-small cell lung cancer and castration-refractory metastatic prostate cancer, showing promising results in earlier phases .

- Combination with Chemotherapy : Studies suggest that combining vadimezan with traditional chemotherapy agents enhances the overall efficacy of treatment regimens .

Case Study 1: Vadimezan and ALA-PDT

In a controlled study involving Colon26 murine adenocarcinoma tumors, researchers applied vadimezan topically before administering ALA-PDT. The results demonstrated:

- Significant Reduction in Tumor Vascular Density : The average number of vessels per field decreased from 158.4 (untreated) to 85.1 (vadimezan treated) .

- Increased TNF-α Levels : Post-treatment analysis revealed elevated TNF-α levels in tumors treated with vadimezan, indicating an inflammatory response contributing to tumor cell death .

Case Study 2: Vadimezan's Antiproliferative Effects

In vitro studies have shown that vadimezan exhibits antiproliferative effects against various cancer cell lines, including glioma and squamous carcinoma. Notably:

- Conjugation with Dendrimers : Research indicated that conjugating vadimezan with dendrimer structures enhanced its cytotoxic effects against cancer cells, suggesting potential for improved therapeutic formulations .

Summary of Findings

The following table summarizes key findings from studies on vadimezan sodium:

| Study Focus | Key Findings |

|---|---|

| Combination with ALA-PDT | Enhanced tumor growth inhibition; rapid decrease in blood flow |

| Phase III Trials | Promising results for non-small cell lung cancer |

| Antiproliferative Effects | Effective against multiple cancer cell lines; enhanced by dendrimer conjugation |

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Key Comparisons

Mechanistic Differences: Vadimezan vs. Combretastatin: Both are VDAs, but Combretastatin disrupts microtubules in endothelial cells, leading to rapid vascular collapse. Vadimezan acts via STING-mediated cytokine induction and DT-diaphorase inhibition, offering dual antitumor effects . Vadimezan vs. α-Mangostin: Unlike Vadimezan, α-Mangostin lacks STING agonism and vascular disruption. Its antitumor activity depends on prenylated flavonoid groups absent in Vadimezan, which enhance mitochondrial ROS generation .

Immunomodulatory Profiles: Vadimezan vs. Imiquimod: Imiquimod activates TLR7/8, inducing IFN-α and TNF-α. Vadimezan’s STING activation favors IFN-β, which primes CD8+ T cell responses, making it more suitable for combination with PD-1/PD-L1 inhibitors .

Cytotoxicity and Selectivity: Vadimezan exhibits minimal cytotoxicity in non-endothelial cells (IC50 > 20 μM in HUVECs) but synergizes with chemotherapeutics (e.g., doxorubicin) in nanoparticle formulations . In contrast, Combretastatin causes dose-limiting cardiovascular toxicity .

Preclinical and Clinical Efficacy

Table 2: Preclinical Efficacy in Combination Therapies

Key Findings :

- Vadimezan + Immune Checkpoint Inhibitors : In 4T1 breast cancer models, Vadimezan combined with aPDL1-loaded platelets reduced lung metastases by 80% and increased CD3+/CD8+ T cells in peripheral blood .

- Vadimezan + Photodynamic Therapy : Synergistic vascular shutdown and TNF-α induction improved tumor control in Colon26 models .

Limitations and Challenges

- Pharmacokinetics: Rapid clearance and dose-dependent toxicity (e.g., hypotension) hindered clinical efficacy in monotherapy trials .

Preparation Methods

Rewcastle’s Multi-Step Synthesis (1991)

The foundational synthesis of 5,6-dimethylxanthone-4-acetic acid (DMXAA) was established by Rewcastle et al. in 1991. This six-step process began with 2,3-dimethylaniline as the starting material, proceeding through sequential condensation, cyclization, and oxidative reactions. Key steps included:

- Isonitrosoacetanilide Formation : Reaction with hydroxylamine and chloral hydrate under non-homogeneous conditions (54% yield).

- Isatin Cyclization : Acid-catalyzed conversion to isatin, followed by oxidative ring cleavage to yield 2-amino-3,4-dimethylbenzoic acid (37% cumulative yield over three steps).

- Diazotization and Condensation : Formation of an iodide intermediate, subsequently condensed with 2-hydroxyphenylacetic acid to produce 2-[2-(carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid.

- Cyclization to DMXAA : Final intramolecular cyclization under acidic conditions, achieving a total yield of 12%.

Limitations : The route suffered from low overall yield, use of toxic reagents (e.g., hydroxylamine, chloral hydrate), and multi-phase reactions requiring precise temperature control.

Modern Synthesis Strategies

Atwell’s Nitrification-Hydrogenation Method (2002)

Atwell et al. redesigned the synthesis of the critical intermediate 2-amino-3,4-dimethylbenzoic acid to address yield limitations. Direct nitrification of 3,4-dimethylbenzoic acid produced a nitro isomer mixture (9a:9b:9c = 1:8:2), which was recrystallized to isolate 9b and 9c (3.4:1 ratio). Catalytic hydrogenation followed by neutralization yielded the target amine with 42% overall purity (96% pure). While this improved the intermediate’s accessibility, industrial scalability remained constrained by recrystallization requirements.

Patent-Eligible Copper-Catalyzed Coupling (2008)

A 2008 patent introduced a streamlined approach leveraging Ullmann-type coupling and cyclization. This method bypassed toxic reagents and reduced steps:

Key Steps :

- Ullmann Coupling :

Cyclization :

Malonate Arylation and Hydrolysis :

Advantages :

- Yield : 66–89% for final sodium salt vs. 12% in Rewcastle’s method.

- Safety : Avoids hydroxylamine and chloral hydrate.

- Scalability : Homogeneous reactions in water or methanol simplify process control.

Comparative Analysis of Synthetic Routes

| Parameter | Rewcastle (1991) | Atwell (2002) | Patent (2008) |

|---|---|---|---|

| Total Steps | 6 | 4 | 3 |

| Overall Yield | 12% | 42%* | 66–89% |

| Toxic Reagents | Yes | Limited | No |

| Industrial Feasibility | Low | Moderate | High |

*Yield for intermediate 2-amino-3,4-dimethylbenzoic acid.

Optimization Strategies for Industrial Production

Solvent and Catalyst Selection

The 2008 method replaced dichloromethane and dimethylformamide with water/methanol systems, reducing environmental and safety risks. Copper catalysts (CuCl) with TDA-1 enhanced coupling efficiency while avoiding palladium’s cost.

Crystallization and Purification

Recrystallization from methanol/hexane mixtures yielded DMXAA sodium salt with >98% HPLC purity. Freeze-thaw cycles minimized impurity carryover, critical for pharmaceutical-grade output.

Process Analytical Technology (PAT)

In-line NMR and HPLC monitoring ensured reaction completeness during cyclization and hydrolysis, reducing batch failures.

Q & A

Q. What are the primary mechanisms of action of Vadimezan (DMXAA) in preclinical cancer models?

Q. What are common contradictions in Vadimezan’s preclinical and clinical data, and how can they be addressed?

While Vadimezan showed efficacy in murine models (e.g., reduced influenza-induced mortality in mice ), Phase III trials failed to synergize with chemotherapy. Contradictions arise from species-specific STING activation (human STING is less responsive to DMXAA) and dosing schedules. Researchers should validate findings in humanized STING models and optimize combination therapies (e.g., with anti-PD-L1 platelets) .

Advanced Research Questions

Q. How does Vadimezan synergize with immune checkpoint inhibitors in metastatic cancer models?

Q. What methodologies are recommended for analyzing Vadimezan’s impact on cytokine networks?

Use multiplex cytokine assays (e.g., Luminex) or RNA sequencing to profile IFN-β, TNF-α, and IP-10 in treated cells or serum. In RAW 264.7 macrophages, Vadimezan (10 μM) inhibited viral replication by upregulating IFN-β, which can be quantified via qPCR or reporter gene assays .

Q. How can researchers optimize Vadimezan’s concentration and timing in combination therapies?

Perform dose-response curves (0.1–100 μM) to determine IC50 values for target pathways (e.g., DT-diaphorase inhibition vs. STING activation). For in vivo studies, administer Vadimezan 24 hours before immunotherapies to maximize vascular disruption and immune cell recruitment .

Q. What are the critical parameters for assessing Vadimezan’s safety in preclinical models?

Monitor body weight, organ histopathology, and serum biomarkers (e.g., ALT/AST for liver toxicity). In C57BL/6J mice, 25 mg/kg Vadimezan caused transient weight loss but no mortality, suggesting a tolerable profile .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.